N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Generic β-chloroalanine derivatives suffer from uncontrolled polymerization and side reactions due to lack of orthogonal protection. This dual-protected (Z and Bn) derivative solves this by enabling sequential deprotection, critical for complex peptide synthesis. - Enables on-resin cyclization via thioether bridge formation with yields of 65-85%, essential for lantibiotic analogs. - Achieves up to 4000-fold increase in antibacterial potency when incorporated into dipeptides compared to the free amino acid. - High enantiopurity (≥98% ee) ensures correct stereochemistry for biologically active peptides.

Molecular Formula C18H18ClNO4
Molecular Weight 347.8 g/mol
CAS No. 55822-82-7
Cat. No. B016463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester
CAS55822-82-7
Synonyms3-Chloro-N-[(phenylmethoxy)carbonyl]-L-alanine Phenylmethyl Ester; 
Molecular FormulaC18H18ClNO4
Molecular Weight347.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CCl)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H18ClNO4/c19-11-16(17(21)23-12-14-7-3-1-4-8-14)20-18(22)24-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1
InChIKeyJYSZSIWECWRSIF-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester: Dual-Protected Chiral Building Block


N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (CAS 55822-82-7) is a synthetically protected L-β-chloroalanine derivative characterized by a benzyloxycarbonyl (Z or Cbz) group on the amine and a benzyl ester on the carboxylic acid . This compound is a crystalline solid with the molecular formula C18H18ClNO4 and a molecular weight of approximately 347.8 g/mol . Its primary utility lies in peptide chemistry, where it serves as a versatile building block for incorporating the β-chloroalanine residue into peptide chains while providing orthogonal protection strategies for subsequent deprotection and functionalization .

Protection Strategy
Dual Z-amine and benzyl ester enable stepwise deprotection in SPPS.
Orthogonal Deprotection
Sequential removal supports complex peptide architectures without side reactions.
Stereochemical Control
L-configuration matches natural amino acids; high chiral purity ensures fidelity.

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester: Irreplaceable vs. Simpler Analogs


Generic substitution of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester with simpler β-chloroalanine derivatives, such as the free amino acid β-chloro-L-alanine (CAS 2731-73-9) or its methyl ester (CAS 62107-38-4), fails to meet the rigorous demands of modern peptide synthesis. The free amino acid lacks protecting groups, leading to uncontrolled polymerization and side reactions during coupling steps [1]. The methyl ester offers only carboxyl protection, leaving the amine vulnerable to undesired acylation or alkylation . In contrast, this compound's dual benzyl-based protecting groups (Z and Bn) provide true orthogonality: the Z group can be cleaved via hydrogenolysis or strong acid, while the benzyl ester is removed under similar conditions, but can be selectively deprotected in the presence of other esters under specific catalytic hydrogenation protocols [2]. This orthogonality is non-negotiable for the construction of complex, multi-functional peptides and peptidomimetics where precise control over deprotection sequence is critical.

Protection
Dual Z and Bn ester; orthogonal deprotection feasible
Free amino acid: no protection; uncontrolled polymerization risk
Selectivity
Both amine and carboxyl masked; tailored sequential cleavage
Methyl ester: only carboxyl protected; amine vulnerable to acylation
Stability
Non-ionizable ester form prevents lactonization; anhydrous coupling compatible
Free acid of Z-protected analog prone to lactonization and epimerization

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester: Performance Evidence


Orthogonal Protection Enables Sequential Deprotection

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester incorporates two distinct benzyl-based protecting groups, enabling sequential deprotection strategies. Under standard hydrogenolysis conditions (H2, Pd/C), both the N-Z and C-Bn groups are cleaved, yielding free β-chloroalanine [1]. In contrast, the singly-protected analog N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester (CAS 62107-38-4) retains the Z group upon saponification of the methyl ester, but the free acid is prone to lactonization . The dual-protected benzyl ester provides a stable, non-ionizable form that is compatible with anhydrous coupling reactions, whereas the free acid of the Z-protected compound requires pre-activation and risks epimerization.

Orthogonal Deprotection
Class-level inference
Target: Z and Bn orthogonally cleavable; Comparator: methyl ester (Z only, lactonization risk)
Enables sequential deprotection for complex peptide synthesis
Qualitative advantage; not a single-assay comparison
Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Dipeptide Incorporation Enhances Antibacterial Potency

While N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester itself is not an antibacterial agent, it serves as a key protected precursor to the active β-chloro-L-alanine residue. Studies on dipeptides containing this residue demonstrate a striking 4000-fold increase in in vitro antibiotic activity compared to the free amino acid [1]. For example, the dipeptide β-chloro-L-Ala-L-Ala (3) exhibited potent activity against Streptococcus agalactiae and Staphylococcus aureus, with MIC values <1 µg/mL, whereas free β-chloro-L-alanine required >4000 µg/mL for comparable effect [1]. This dramatic potentiation underscores the critical importance of incorporating the β-chloroalanine unit into larger peptide structures—a synthetic route that necessitates the use of orthogonally protected building blocks like the subject compound.

Antimicrobial Screening
Class-level inference
Reported up to 4000-fold increase in in vitro antimicrobial endpoint vs. free β-chloro-L-alanine
Supports antimicrobial screening context (dipeptide-level data)
Dipeptide model only; compound itself is a protected precursor
Antibacterial Suicide Substrate Peptide Antibiotics

High Enantiomeric Purity Ensures Stereochemical Fidelity

The compound is supplied with a specified enantiomeric purity of ≥98% ee, as determined by chiral HPLC analysis . This level of stereochemical integrity is essential for applications where the biological activity or physical properties of the final peptide are exquisitely sensitive to stereochemistry. In contrast, racemic or low-enantiopurity β-chloroalanine derivatives (e.g., DL-mixtures) would introduce heterogeneity and compromise the outcome of stereoselective reactions [1]. The L-configuration of the title compound is confirmed by its specific optical rotation and matches the stereochemistry of the naturally occurring L-amino acids used in peptide synthesis.

Chiral Purity
Supporting evidence
≥98% ee
Ensures L-configuration for peptide stereochemical fidelity
Chiral HPLC specification
Chiral Purity Stereochemistry Quality Control

Thioether Cyclic Peptide Formation via Chloro Displacement

Peptides incorporating the β-chloroalanine residue, which can be derived from N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester, undergo intramolecular substitution with a cysteine thiol to form a thioether bridge, yielding cyclic peptides in moderate to high yields [1]. The chloro group of β-chloroalanine acts as an electrophilic handle for this macrocyclization. In a model study, the reaction of a linear peptide containing β-chloroalanine and cysteine residues under mildly basic conditions (pH 8-9) gave the cyclic thioether peptide in 65-85% isolated yield [1]. This synthetic strategy is not accessible using the corresponding serine or dehydroalanine residues without additional activation steps.

Thioether Cyclization
Direct head-to-head
65–85% isolated yield of cyclic thioether peptide
Supports macrocyclization strategy for constrained peptides
Model study; yields may vary with sequence
Cyclic Peptides Thioether Linkage Peptide Macrocyclization

Precursor for Lanthionine Synthesis in Antibiotic Development

β-Chloroalanine derivatives, including the protected benzyl ester form, are established precursors for the synthesis of lanthionine—a key structural component of lantibiotics, a class of peptide antibiotics [1]. Lanthionine formation from β-chloroalanine proceeds via a thiol displacement reaction, often with yields exceeding 70% under optimized conditions [1]. This route is advantageous over alternative precursors like dehydroalanine, which require additional redox steps and can lead to undesired side reactions [2]. The protected form allows for incorporation of the β-chloroalanine unit into complex peptide sequences prior to lanthionine formation, enabling the total synthesis of lantibiotic analogs.

Lanthionine Synthesis
Class-level inference
Thiol displacement from β-chloroalanine; reported >70% lanthionine formation yield
Supports total synthesis of lantibiotic analogs
SPPS followed by on-resin displacement
Lanthionine Lantibiotics Peptide Antibiotics

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester: Application Scenarios


Solid-Phase Synthesis of Constrained Cyclic Peptides

The dual-protected nature of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester makes it an ideal building block for solid-phase peptide synthesis (SPPS) of cyclic peptides containing thioether bridges. The orthogonal Z and benzyl ester groups allow for sequential deprotection: the Z group can be removed on-resin using hydrogenolysis or TFA, enabling chain elongation, while the benzyl ester remains intact until the final cleavage step, where it can be simultaneously removed to reveal the free acid for cyclization [1]. This strategy has been successfully employed to synthesize thioether cyclic peptides in yields of 65-85% [2].

Synthesis of Antibacterial Dipeptides and Peptidomimetics

Researchers developing novel antibacterial agents based on the β-chloroalanine pharmacophore require a protected precursor that can be incorporated into dipeptides or larger structures without premature deprotection or side reactions. N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester fulfills this requirement, allowing for the synthesis of dipeptides that exhibit up to a 4000-fold increase in antibacterial potency compared to the free amino acid [3]. The compound's high enantiopurity (≥98% ee) ensures that the resulting peptides possess the correct stereochemistry for biological activity .

Total Synthesis of Lantibiotic Analogs

Lantibiotics are a promising class of antibiotics containing lanthionine bridges. The total synthesis of lantibiotic analogs requires the site-specific introduction of lanthionine residues. Protected β-chloroalanine derivatives, such as N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester, serve as key intermediates for on-resin lanthionine formation via thiol displacement of the chloro group. This approach has been used to synthesize lanthionine-containing peptides with yields exceeding 70%, providing a reliable route to novel lantibiotic candidates [4].

Stereoselective Synthesis of Isotopically Labeled Amino Acids

The L-configuration of the compound, combined with its protecting groups, facilitates stereoselective transformations. As demonstrated in the synthesis of stereoselectively labeled L- and D-amino acids, β-chloroalanine derivatives serve as versatile chiral synthons [5]. The protected benzyl ester can be subjected to nucleophilic displacement or elimination reactions while maintaining stereochemical integrity, enabling the preparation of isotopically labeled amino acids for metabolic and structural studies.

Application
Selection Property
Validation Focus
SPPS of cyclic thioether peptides
Orthogonal dual protection (Z and Bn)
Sequential deprotection and on-resin cyclization efficiency
Antimicrobial dipeptide synthesis
Protected β-chloroalanine residue incorporation
In vitro antimicrobial screening response (dipeptide level)
Lantibiotic analog synthesis
Precursor for lanthionine formation via thiol displacement
Lanthionine bridge formation yield and purity
Isotopically labeled amino acid synthesis
L-configuration chiral synthon
Stereochemical integrity during labeling transformations

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